molecular formula C14H11NO2 B1361480 9H-xanthene-9-carboxamide CAS No. 5813-90-1

9H-xanthene-9-carboxamide

Cat. No. B1361480
CAS RN: 5813-90-1
M. Wt: 225.24 g/mol
InChI Key: WEDLKOCAEPRSPJ-UHFFFAOYSA-N
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Description

9H-xanthene-9-carboxamide is a chemical compound with the linear formula C14H11NO2 . It is a derivative of xanthene , a special class of oxygen-incorporating tricyclic compounds .


Synthesis Analysis

An efficient synthesis of 9H-xanthene-9-carboxamide has been reported in the literature . The synthesis routes of 9H-xanthene-9-carboxamide with experiment details and outcomes are also available.


Molecular Structure Analysis

The molecular structure of 9H-xanthene-9-carboxamide is characterized by a nonplanar conformation about the pyran ring . The molecular formula is C14H11NO2, and the molecular weight is 225.24 g/mol .


Physical And Chemical Properties Analysis

9H-xanthene-9-carboxamide has a molecular weight of 225.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 225.078978594 g/mol .

Scientific Research Applications

Computational Study on Energetics and Reactivity

A computational study of xanthene derivatives, including 9H-xanthene-9-carboxamide, revealed insights into their molecular structures, electrostatic potential energy maps, and electronic properties. This research contributes to understanding the energetics and reactivity of these compounds (Freitas, Gomes, & Ribeiro da Silva, 2013).

Xanthenes in Medicinal Chemistry

Xanthenes, including 9H-xanthene-9-carboxamide, have been explored for their diverse biological applications. The presence of different substituents, such as carboxamide, significantly affects their physical, chemical, and biological properties. This review delves into the synthetic methodologies for xanthenes and their biological activities, including neuroprotective, antitumor, and antimicrobial effects (Maia et al., 2020).

Antiallergic Activity

Research on 9H-xanthen-9-one-2-carboxylic acids, closely related to 9H-xanthene-9-carboxamide, demonstrated antiallergic activity. This study evaluated the correlation between substituent size and antiallergic effects in a series of xanthene derivatives (Bristol et al., 1978).

Lipophilicity Studies

Lipophilicity of 9H-xanthene derivatives, including those with carboxamide groups, was examined through high-performance liquid chromatography. This study highlights the importance of these compounds' lipophilicity in various applications (Tsantili-Kakoulidou et al., 1993).

Synthesis of Novel Derivatives

Innovative synthesis methodologies for 9H-xanthene derivatives, including carboxaldehydes and carboxamides, have been developed. These methods contribute to the efficient production of xanthene-based compounds for various applications (Prashad, Lu, & Repic, 2004).

Structure-Activity Relationships in Medicine

The structure-activity relationships of xanthene carboxamide derivatives were explored, particularly their binding affinity andantagonist activity on the CCR1 receptor. This study is significant for understanding the potential medicinal applications of xanthene derivatives (Naya et al., 2003).

Synthesis of Bidentate Heterocyclic Nucleophiles

A study demonstrated the substitution of 9H-xanthen-9-ol with various nucleophilic reagents, including carboxamides. This research contributes to the synthesis of xanthene derivatives with potential applications in various fields (Eshghi et al., 2012).

Polyamides Containing Xanthene Units

Research into the synthesis of novel polyamides containing xanthene units revealed potential applications in material science. These polyamides exhibited unique properties like high thermal stability and solubility in polar solvents (Guo et al., 2015).

Electrochemical Dehydrogenative Cross-Coupling

A study on the electrochemical dehydrogenative cross-coupling of xanthenes, including carboxamide derivatives, with ketones opened new avenues in pharmaceutical chemistry. This method is notable for its atom economy and functional group tolerance (Yang et al., 2020).

Polyamide/Fe3O4 Nanocomposites

Research into polyamide/Fe3O4 nanocomposites containing 9H-xanthene revealed their magnetic properties and thermal stability, suggesting potential applications in material sciences (Moghanian, Mobinikhaledi, & Monjezi, 2015).

Organosoluble Polyamides with Xanthene Groups

A study on the synthesis of novel aromatic polyamides containing xanthene cardo groups highlighted their promising properties, including high glass transition temperatures and solubility in polar solvents. This research contributes to advancements in polymer science (Sheng et al., 2009).

Safety And Hazards

Safety data sheets suggest that 9H-xanthene-9-carboxamide can cause skin and eye irritation . Protective equipment, including gloves and face protection, should be worn when handling this compound. It should not be inhaled, ingested, or allowed to come into contact with skin or eyes .

properties

IUPAC Name

9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDLKOCAEPRSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352392
Record name 9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9H-xanthene-9-carboxamide

CAS RN

5813-90-1
Record name 9H-Xanthene-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5813-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5813-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
P Tessier, DV Smil, A Wahhab, S Leit, J Rahil… - Bioorganic & medicinal …, 2009 - Elsevier
… original hit, N-hydroxy-2,2-diphenylacetamide (6), has sub-micromolar class IIa HDAC inhibitory activity, while the rigidified oxygen analogue, N-hydroxy-9H-xanthene-9-carboxamide (…
Number of citations: 69 www.sciencedirect.com
E Filippatos, A Papadaki‐Valiraki… - Archiv der …, 1993 - Wiley Online Library
… 9H-xanthene-9-carboxamide (2.25 g, 0.01 mol) [from 9H-xanthene-9carboxylic acid (2.8 g, 0.012 mol)] was reduced with LiAIH, (1.90 g, 0.05 rnol) in 200 mL of C,H@t,O (Irl). The …
Number of citations: 19 onlinelibrary.wiley.com
M Dawood, M Elbadawi, M Böckers… - Biomedicine & …, 2020 - Elsevier
HDAC6 is a crucial epigenetic modifier that plays a vital role in tumor progression and carcinogenesis due to its multiple biological functions. It is a unique member of class-II HDAC …
Number of citations: 10 www.sciencedirect.com
S Saha, D Pal - 2023 - researchgate.net
… acid, and N-hydroxy-9H-xanthene9-carboxamide, tubostatin- A, belinostat, and vorinostat … 3 subtypes except N-hydroxy-9H-xanthene-9-carboxamide. Also, antiviral activities suggested …
Number of citations: 2 www.researchgate.net
MS Novikov, AF Khlebnikov, MV Shevchenko… - Russian journal of …, 2005 - Springer
… ',5'-difluoro-1'-methyl-9H,9''H-dispiro[xanthene-9,3'pyrrolidine-4',9''-xanthene]-2'-ylidene)amine (IX), 0.37 g (34%) of compound VIII, and 1.5 mg of N-methyl-9H-xanthene-9-carboxamide …
Number of citations: 18 link.springer.com
AT Ranzani, C Nowicki, SR Wilkinson… - … Life Sciences R&D, 2017 - journals.sagepub.com
… All seven ATR2s, which contain a tetrazol-yl 4 quinolinecarboxamide or N-1H-tetrazol-5-yl-9H-xanthene-9-carboxamide core, proved to be general ME inhibitors targeting each parasite …
Number of citations: 17 journals.sagepub.com
Y Yan, S Wang, F Xie, X Fang, YM Zhang, SXA Zhang - Iscience, 2019 - cell.com
Bioluminescence, wherein marine and terrestrial organisms chemically produce light for communication, is a burgeoning area of research. Herein, we demonstrate a new series of …
Number of citations: 5 www.cell.com
Y Asfaha, C Schrenk, LAA Avelar, A Hamacher… - Bioorganic & Medicinal …, 2019 - Elsevier
… N-hydroxy-2,2-diphenylacetamide (9) and N-hydroxy-9H-xanthene-9-carboxamide (10) displayed activities in the sub-micromolar range (Table 2). The rigidified oxygen analogue 10 of …
Number of citations: 42 www.sciencedirect.com
E Di Giorgio, E Gagliostro, C Brancolini - Cellular and molecular life …, 2015 - Springer
… N-hydroxy-2,2-diphenylacetamide and N-hydroxy-9H-xanthene-9-carboxamide (respectively, compound 6 and 13 in the original manuscript) are two diphenylmethylene hydroxamic …
Number of citations: 62 link.springer.com
J Bai, S Li, R Zhu, Y Li, W Li - The Journal of Organic Chemistry, 2023 - ACS Publications
We herein developed a reductive transamidation reaction between N-acyl benzotriazoles (AcBt) and organic nitro compounds or NaNO 2 under mild conditions. This protocol employed …
Number of citations: 3 pubs.acs.org

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